N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine chemical properties
N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine chemical properties
Technical Monograph: N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine
Executive Summary & Chemical Identity
N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine (CAS: 835891-09-3) is a specialized unsymmetrical diamine scaffold used primarily as a pharmacophore fragment in medicinal chemistry.[1] It serves as a critical intermediate for synthesizing G-Protein Coupled Receptor (GPCR) ligands—specifically targeting chemokine receptors (e.g., CXCR4) and histamine receptors—and as a chelating ligand in organometallic catalysis.
Its structure combines a lipophilic cyclopentyl ring and an electron-rich heteroaromatic furan moiety attached to a flexible propylenediamine linker. This unique architecture balances hydrophobic bulk with hydrogen-bond acceptor capabilities, making it a versatile "privileged structure" in drug discovery.
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Value / Description | Source |
| IUPAC Name | N-cyclopentyl-N-(furan-2-ylmethyl)propane-1,3-diamine | [1] |
| CAS Number | 835891-09-3 | [1] |
| Molecular Formula | [1] | |
| Molecular Weight | 222.33 g/mol | [1] |
| Physical State | Viscous pale yellow oil (at 25°C) | [2] |
| Predicted pKa | [3] | |
| LogP (Predicted) | 2.1 – 2.4 (Moderate Lipophilicity) | [3] |
| H-Bond Donors/Acceptors | 2 Donors ( | [3] |
Synthesis & Manufacturing Methodologies
For research and scale-up applications, the direct alkylation of propane-1,3-diamine is discouraged due to polyalkylation byproducts. The Stepwise Reductive Amination-Cyanoethylation Protocol is the gold standard for high-purity synthesis.
Preferred Protocol: The Nitrile Reduction Route
This pathway ensures regioselectivity, preventing the formation of quaternary ammonium salts.
Step 1: Synthesis of Secondary Amine Intermediate
Reagents: Furfural, Cyclopentylamine,
-
Dissolve furfural (1.0 eq) and cyclopentylamine (1.0 eq) in 1,2-dichloroethane (DCE).
-
Stir for 30 minutes to form the imine species.
-
Add sodium triacetoxyborohydride (1.4 eq) portion-wise at 0°C.
-
Quench with saturated
and extract. -
Result:N-cyclopentyl-1-(furan-2-yl)methanamine.
Step 2: Michael Addition (Cyanoethylation) Reagents: Acrylonitrile, MeOH, Reflux.
-
Dissolve the secondary amine from Step 1 in methanol.
-
Add acrylonitrile (1.1 eq) dropwise.
-
Reflux for 12 hours. The secondary amine undergoes conjugate addition to the acrylonitrile.
-
Concentrate in vacuo.[2]
-
Result: 3-(cyclopentyl(furan-2-ylmethyl)amino)propanenitrile.
Step 3: Nitrile Hydrogenation
Reagents: Raney Nickel or
-
Catalytic Method: Hydrogenate the nitrile at 50 psi
using Raney Nickel catalyst in ammoniacal methanol (prevents secondary amine formation). -
Chemical Method: Reduce using
in dry THF at 0°C to reflux. -
Final Product:N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine .[1]
Synthesis Workflow Diagram
Figure 1: Regioselective synthesis pathway via cyanoethylation, avoiding polyalkylation issues common in direct halide substitution.
Biological Interface & Reactivity
Pharmacophore Analysis
This molecule acts as a "bidentate" pharmacophore. The primary amine (
-
Furan Moiety (Structural Alert): The furan ring is bioisosteric with phenyl and pyridine but possesses distinct metabolic liabilities. It is prone to oxidative opening by Cytochrome P450 enzymes (specifically CYP2E1), potentially forming reactive cis-2-butene-1,4-dial intermediates [4].
-
Mitigation: In drug design, if metabolic stability is poor, the furan is often replaced by a thiophene or oxazole.
-
-
Cyclopentyl Group: Provides steric bulk without the aromaticity of a phenyl group, often improving solubility compared to cyclohexyl analogs while maintaining lipophilic contacts.
Key Reactivity Pathways
-
Chelation: The 1,3-diamine motif is a competent bidentate ligand for transition metals (
, ). This property must be accounted for in biochemical assays using metalloenzymes, as the compound may act as a scavenger. -
Schiff Base Formation: The primary amine is highly nucleophilic and will readily react with aldehydes or ketones in biological matrices or formulation excipients.
Experimental Validation Protocols
To ensure data integrity, the following self-validating analytical protocols are recommended.
A. Purity Verification (GC-MS)
-
Column: HP-5ms Ultra Inert (30m x 0.25mm x 0.25µm).
-
Inlet: 250°C, Split 20:1.
-
Oven: 60°C (1 min) → 15°C/min → 280°C (3 min).
-
Validation Criteria: The furan ring is thermally sensitive. If degradation peaks (ring opening) appear >5%, lower inlet temperature to 200°C. The molecular ion
should appear at m/z 222.
B. Storage & Stability
-
Oxidation Risk: Furan derivatives darken upon air exposure due to autoxidation.
-
Protocol: Store under Argon/Nitrogen atmosphere at -20°C.
-
Salt Formation: Conversion to the dihydrochloride salt (
) significantly improves stability and handling ease compared to the free base oil.
References
-
National Center for Biotechnology Information. (2025).[3][4][5] PubChem Compound Summary for CID 428, 1,3-Diaminopropane Derivatives. Retrieved October 24, 2025, from [Link]
-
Cheméo. (2025).[3][5] Chemical Properties of N-substituted 1,3-Propanediamines. Retrieved October 24, 2025, from [Link]
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. [Link]
Sources
- 1. N-cyclopentyl-N-(2-furylmethyl)propane-1,3-diamine | 835891-09-3 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-Propanediamine | C3H10N2 | CID 428 - PubChem [pubchem.ncbi.nlm.nih.gov]
